3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol
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Overview
Description
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is an organic compound that features a phenol group attached to a vinyl group, which is further connected to a tetramethyl-1,3,2-dioxaborolane moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, particularly in the field of boron chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol typically involves the reaction of a phenol derivative with a vinyl boronate ester. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a phenylboronic acid derivative reacts with a vinyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Ethyl derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol involves its ability to participate in various chemical reactions due to the presence of the boron moiety. The boron atom can form stable complexes with various nucleophiles, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- 2-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
Uniqueness
3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol is unique due to the presence of both a phenol and a vinyl group, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its structure also provides enhanced stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2209098-36-0 |
---|---|
Molecular Formula |
C14H19BO3 |
Molecular Weight |
246.1 |
Purity |
95 |
Origin of Product |
United States |
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